molecular formula C29H33N3 B12487258 1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-3-methyl-1H-indole

1-{3-[4-(diphenylmethyl)piperazin-1-yl]propyl}-3-methyl-1H-indole

Cat. No.: B12487258
M. Wt: 423.6 g/mol
InChI Key: YZMISAQUGOJTJU-UHFFFAOYSA-N
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Description

1-{3-[4-(Diphenylmethyl)piperazin-1-yl]propyl}-3-methylindole is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and a propyl chain linked to a methylindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[4-(Diphenylmethyl)piperazin-1-yl]propyl}-3-methylindole typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups that can be removed under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and scalability. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-{3-[4-(Diphenylmethyl)piperazin-1-yl]propyl}-3-methylindole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium ferricyanide in alkaline conditions.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce secondary amines.

Scientific Research Applications

1-{3-[4-(Diphenylmethyl)piperazin-1-yl]propyl}-3-methylindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-[4-(Diphenylmethyl)piperazin-1-yl]propyl}-3-methylindole involves its interaction with specific molecular targets. For example, piperazine derivatives are known to inhibit microtubule synthesis, cell cycle progression, and angiogenesis, which are critical for tumor growth and metastasis . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[4-(Diphenylmethyl)piperazin-1-yl]propyl}-3-methylindole is unique due to the presence of the indole moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific applications and mechanisms of action.

Properties

Molecular Formula

C29H33N3

Molecular Weight

423.6 g/mol

IUPAC Name

1-[3-(4-benzhydrylpiperazin-1-yl)propyl]-3-methylindole

InChI

InChI=1S/C29H33N3/c1-24-23-32(28-16-9-8-15-27(24)28)18-10-17-30-19-21-31(22-20-30)29(25-11-4-2-5-12-25)26-13-6-3-7-14-26/h2-9,11-16,23,29H,10,17-22H2,1H3

InChI Key

YZMISAQUGOJTJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C2=CC=CC=C12)CCCN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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